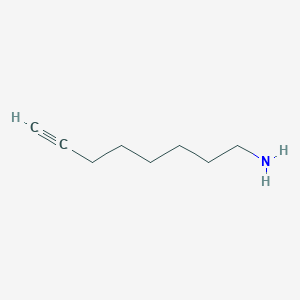

7-Octyn-1-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oct-7-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h1H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQFTYFGWVLWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902862 | |

| Record name | NoName_3436 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14502-43-3 | |

| Record name | 7-Octyn-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14502-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Routes to 7 Octyn 1 Amine

Classical Synthetic Approaches

Traditional methods for synthesizing primary amines, adapted for a molecule containing an alkyne moiety, typically involve either the direct addition of an amine group across the triple bond or the reduction of a nitrogen-containing functional group, such as a nitrile.

The direct addition of an N-H bond across a carbon-carbon triple bond, known as hydroamination, is an atom-economical method for synthesizing amines. The application of this method to terminal alkynes like 7-octyne using ammonia (B1221849) or a surrogate is a significant challenge, primarily due to the low reactivity of ammonia and issues with regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition).

Catalysis is essential to facilitate this transformation. Transition-metal complexes based on ruthenium, gold, and titanium have been developed for the hydroamination of unactivated alkynes. escholarship.orgnih.govresearchgate.net For instance, certain gold(I) catalysts can activate terminal alkynes, enabling the addition of ammonia. nih.gov The reaction typically proceeds through the formation of an imine intermediate via Markovnikov addition, which is then subsequently reduced to the primary amine. nih.gov

Similarly, titanium-based catalysts, such as the Schafer titanium catalyst, are effective in the intermolecular hydroamination of terminal alkynes. ubc.ca While often used with primary amines to yield secondary amines, these systems can also employ ammonia surrogates. researchgate.netubc.ca For example, benzhydrylamine can serve as a convenient ammonia equivalent in titanocene-catalyzed hydroaminations. The resulting primary imines can be hydrogenated and cleaved in a subsequent step to yield the desired primary amine. researchgate.net Ruthenium complexes have also been shown to catalyze the Markovnikov hydroamination of terminal alkenes with ammonia surrogates like 2-aminopyridine, suggesting potential applicability to alkynes. escholarship.org

Table 1: Catalytic Systems for Hydroamination of Terminal Alkynes

| Catalyst System | Amine Source | Typical Intermediate/Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Cationic Gold(I) (CAAC) | Ammonia (NH₃) | Imine | Markovnikov | nih.gov |

| Schafer Titanium Catalyst | N-silylamine | N-silylenamine | Anti-Markovnikov | ubc.ca |

| Dimethyltitanocene | Benzhydrylamine | Imine | Not specified | researchgate.net |

A more common and reliable classical route to 7-Octyn-1-amine involves the reduction of the corresponding nitrile, 7-octyn-1-nitrile. This two-step approach first requires the synthesis of the nitrile precursor, typically achieved via a nucleophilic substitution (Sₙ2) reaction. For instance, 6-chloro-1-hexyne (B83287) can be reacted with an additional carbon source and a cyanide anion to generate the C8 nitrile backbone. A related synthesis involves the reaction of a Grignard reagent with a nitrile. libguides.com

Once 7-octyn-1-nitrile is obtained, it can be reduced to the primary amine, this compound. Several reducing agents are capable of converting nitriles to primary amines, including strong hydride reagents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukchemistrysteps.comlibretexts.org The primary challenge in this specific synthesis is the chemoselective reduction of the nitrile group without simultaneously reducing the terminal alkyne functionality.

Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst is a widely used reduction method. studymind.co.uk Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of various functional groups, including nitriles and alkynes. masterorganicchemistry.com However, standard Pd/C catalysis will typically reduce both the nitrile and the alkyne, leading to the saturated octylamine.

Achieving chemoselectivity requires modification of the catalyst's activity. This is often done by introducing a "catalyst poison," a compound that selectively deactivates the catalyst towards a specific functional group. researchgate.net For example, the addition of diphenylsulfide or the use of a pre-formed Pd/C-ethylenediamine [Pd/C(en)] complex has been shown to moderate the activity of Pd/C. researchgate.netacs.org These modified systems can selectively reduce highly reactive groups like alkenes, alkynes, and azides while leaving other functionalities such as aromatic ketones, benzyl (B1604629) esters, or even certain nitriles untouched. researchgate.netnih.govresearchgate.netorganic-chemistry.org

The key to synthesizing this compound via this route is to find conditions that favor the reduction of the nitrile over the alkyne. While many reported methods focus on preserving the nitrile, the principles of catalyst poisoning can be fine-tuned by adjusting the poison, solvent, and reaction conditions to achieve the desired inverse selectivity. nih.govresearchgate.net

Table 2: Examples of Chemoselective Hydrogenation using Modified Pd/C Catalysts

| Catalyst System | Substrate Functionalities | Reduced Group | Preserved Group(s) | Reference |

|---|---|---|---|---|

| Pd/C with Diphenylsulfide | Olefin, Benzyl Ester, Aromatic Ketone | Olefin | Benzyl Ester, Aromatic Ketone | researchgate.netorganic-chemistry.org |

| Pd/C(en) | Olefin, O-Benzyl Ether | Olefin | O-Benzyl Ether | acs.org |

| Pd/C(en) | Alkyne, Aromatic Nitrile | Alkyne | Aromatic Nitrile | nih.gov |

Reduction of 7-Octyn-1-nitrile Using Catalytic Hydrogenation

Novel and Advanced Synthetic Strategies

Modern synthetic chemistry seeks to develop methods that offer greater control, efficiency, and access to complex molecules. For the synthesis of alkynyl amines, these strategies include techniques for stereocontrol and the use of one-pot multicomponent reactions.

While this compound is an achiral molecule, the development of methods for the stereocontrolled synthesis of chiral alkynyl amines represents a significant advancement in synthetic chemistry. nih.gov These techniques are crucial for preparing enantiomerically pure pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. nih.gov

One advanced strategy involves a stereocontrolled 1,3-nitrogen shift, which allows for the catalytic enantioselective synthesis of chiral α-amino acids containing alkynyl side chains. dicp.ac.cnnih.gov In this process, a nitrene is generated and undergoes an intramolecular C-H insertion in a highly stereocontrolled manner, effectively creating a chiral center alpha to the nitrogen. dicp.ac.cn Another powerful approach is the asymmetric reductive alkynylation of amides. This method uses a tandem catalysis system, for example involving iridium and copper with a chiral PyBox ligand, to convert a tertiary amide into a chiral α-stereogenic propargylic amine with good to excellent enantiocontrol. nsf.gov Furthermore, the asymmetric hydrogenation of alkynyl hydrazones using chiral rhodium catalysts provides an efficient route to chiral amines. nih.govacs.org

These methods highlight the sophisticated catalytic systems now available for creating chiral centers in molecules that possess the alkynyl amine scaffold, demonstrating the potential to synthesize chiral analogues or derivatives of this compound.

Table 3: Overview of Stereocontrolled Syntheses for Chiral Alkynyl Amines

| Method | Key Reagents/Catalyst | Product Type | Enantioselectivity (e.e.) | Reference |

|---|---|---|---|---|

| Stereocontrolled 1,3-Nitrogen Shift | Iron or Ruthenium Catalyst | α-Amino acid with alkynyl side chain | 94% e.e. | dicp.ac.cn |

| Asymmetric Reductive Alkynylation | Ir/Cu Tandem Catalyst with Chiral PyBox Ligand | α-Stereogenic tertiary propargylic amine | Moderate to good | nsf.gov |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity.

For the synthesis of alkynyl amines, the A³-coupling (Aldehyde-Alkyne-Amine) is a prominent MCR that produces propargylamines. researchgate.net The reaction involves the condensation of an aldehyde and an amine (typically secondary) to form an iminium ion, which is then attacked by a metal-acetylide (generated from a terminal alkyne and a metal catalyst, often copper or gold), yielding the propargylamine (B41283). researchgate.net While this reaction does not directly yield a primary amine like this compound, it can be adapted using an ammonia equivalent and a suitable aldehyde.

Another relevant MCR is the Petasis borono-Mannich reaction, which couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. acs.org This reaction is notable for its mild conditions and high functional group tolerance. By using an alkynyl boronic acid, this MCR could be envisioned as a route to complex alkynyl amines. Similarly, the classical Mannich reaction, which combines an amine, an aldehyde, and a compound with an active hydrogen, can be adapted using organometallic reagents to generate α-branched amines. nih.govbeilstein-journals.org

Table 4: Representative Multicomponent Reactions for Amine Synthesis

| Reaction Name | Typical Components | Catalyst | Typical Product | Reference |

|---|---|---|---|---|

| A³-Coupling | Aldehyde, Terminal Alkyne, Secondary Amine | Cu, Ru, or Au salt | Propargylamine | researchgate.net |

| Petasis Reaction | Carbonyl, Amine, Vinyl/Aryl Boronic Acid | None (thermal) | Allylic/Benzylic Amine | acs.org |

One-Pot Multicomponent Reactions

A3 Coupling Reactions (Aldehyde-Alkyne-Amine)

The general mechanism of the A3 coupling is shown below:

An aldehyde and a primary or secondary amine react to form an imine or iminium ion.

A metal catalyst, typically based on copper, gold, or silver, activates the C-H bond of a terminal alkyne to form a metal acetylide. beilstein-journals.orgmdpi.com

The nucleophilic metal acetylide adds to the electrophilic iminium ion.

Subsequent workup yields the propargylamine product and regenerates the catalyst. nih.gov

The product of a standard A3 coupling reaction is a propargylamine, a molecule containing an amine group directly adjacent to an alkyne group (R¹R²N-CH(R³)-C≡C-R⁴). The structure of this compound (H₂N-(CH₂)₆-C≡CH) features a primary amine separated from the terminal alkyne by a six-carbon aliphatic chain. Due to this structural difference, This compound cannot be synthesized directly via a standard three-component A3 coupling reaction. The A3 methodology is fundamentally designed to produce propargylamines, a different class of compounds. acs.orgresearchgate.net

While direct synthesis is not feasible, modified multi-step strategies involving A3 coupling could potentially generate precursors. However, the primary utility of A3 coupling remains in the efficient, diversity-oriented synthesis of propargylamines for applications in medicinal chemistry and as building blocks for various nitrogen-containing heterocycles. acs.orgresearchgate.netbeilstein-journals.org

Transition Metal-Catalyzed Hydroamination of Alkynes in One-Pot Syntheses

Transition metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, stands out as a highly atom-economical method for synthesizing amines. wikipedia.org This approach is particularly well-suited for the synthesis of this compound from a suitable precursor like 1,7-octadiyne (B1345467) through a one-pot process. The reaction involves the direct addition of an amine source, such as ammonia or a protected equivalent, across one of the alkyne moieties of the diyne substrate.

The key to synthesizing a primary linear amine like this compound is to control the regioselectivity of the addition to the terminal alkyne. Anti-Markovnikov addition places the amine at the terminal carbon, while Markovnikov addition would place it at the internal carbon. For terminal aliphatic alkynes, certain catalytic systems favor the desired anti-Markovnikov addition, leading to linear primary amines. mit.edu The hydroamination reaction typically yields an imine or enamine intermediate, which can be reduced in situ in a one-pot procedure to furnish the final saturated amine. organic-chemistry.orgderpharmachemica.com

Various transition metals have been employed to catalyze alkyne hydroamination, with early transition metals (like Titanium and Zirconium) and late transition metals (like Rhodium, Gold, and Copper) showing significant activity. wikipedia.orgresearchgate.netlibretexts.org

Catalytic Systems for Alkyne Hydroamination:

| Catalyst System | Amine Source | Alkyne Type | Selectivity | Key Features |

| Titanium Complexes (e.g., Ti(NMe₂)₄, Cp₂TiMe₂) | Primary aliphatic/aromatic amines | Terminal & Internal | Generally Anti-Markovnikov for aliphatic amines | Efficient for producing imine intermediates from terminal alkynes. organic-chemistry.orgresearchgate.netubc.ca |

| Zirconium Complexes (e.g., Zirconocene bisamide) | Primary arylamines | Internal | Dependent on substituents | Forms enamine/imine products. libretexts.org |

| Copper-Hydride (CuH) with Ligands | 1,2-benzisoxazole (ammonia surrogate) | Terminal aliphatic alkynes | Anti-Markovnikov | One-pot protocol to access linear primary amines under mild conditions. mit.edu |

| Gold (I) / Silver (I) Complexes | Anilines | Terminal & Internal | Markovnikov | Highly regioselective for imine formation; often used with a co-catalyst. frontiersin.org |

| Rhodium (I) Complexes | Anilines | Terminal | Markovnikov | Provides corresponding imines under mild, neutral conditions at room temperature. organic-chemistry.org |

This table presents a summary of findings on various catalytic systems for alkyne hydroamination.

A one-pot synthesis of this compound could be envisioned using a catalyst that promotes the anti-Markovnikov hydroamination of 1,7-octadiyne with an ammonia equivalent, followed by an in situ reduction of the resulting imine intermediate. Copper-catalyzed systems using electrophilic nitrogen sources have proven effective for this type of transformation, providing a direct route to chiral or achiral primary amines from alkynes. mit.edu

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-hazardous materials, are increasingly influencing the design of synthetic routes. nih.govmdpi.com The synthesis of this compound can be made more sustainable by adopting these principles.

Atom Economy: Both A3 coupling and hydroamination are inherently atom-economical reactions. acs.orgfrontiersin.org Hydroamination, in its ideal form, represents a 100% atom-economical process, as it involves the direct addition of an amine to an unsaturated bond with no byproducts. wikipedia.orgfrontiersin.org

Catalysis: A major focus of green chemistry is the use of efficient and environmentally benign catalysts.

Heterogeneous Catalysts: The development of solid-supported catalysts, such as nanoporous gold (AuNPore), allows for easy recovery and reuse, minimizing waste and catalyst leaching into the product. rsc.org These catalysts can promote hydroamination reactions under solvent-free conditions. rsc.org

Earth-Abundant Metals: Replacing precious metal catalysts (e.g., Rh, Pd, Au) with catalysts based on earth-abundant and less toxic metals like titanium, iron, or copper aligns with green chemistry goals. mit.eduresearchgate.netubc.ca

Biocatalysis: The use of enzymes or whole-cell biocatalysts, such as engineered E. coli strains, for the stereoselective synthesis of chiral amines from ketones or other precursors represents a highly sustainable strategy, operating in aqueous media under mild conditions. uva.nl

Solvents and Reaction Conditions:

Green Solvents: Traditional reliance on volatile organic compounds (VOCs) is being replaced by the use of greener solvents like water, or by conducting reactions under solvent-free conditions. beilstein-journals.orgbeilstein-journals.orgnsf.gov

Mild Conditions: Syntheses that can be performed at ambient temperature and pressure reduce energy consumption and are considered more sustainable. rsc.orgnsf.gov For instance, certain gold-catalyzed hydroaminations proceed smoothly at room temperature. rsc.org Metal-free A3 coupling reactions have also been developed using specific substrates like salicylaldehyde, which can proceed under mild, solvent-free conditions. beilstein-journals.org

Sustainable Approaches in Amine Synthesis:

| Green Chemistry Principle | Application in Amine Synthesis | Example Method/Catalyst |

| High Atom Economy | Direct addition reactions with no byproducts. | Transition metal-catalyzed hydroamination of alkynes. frontiersin.org |

| Use of Safer Solvents | Replacement of hazardous organic solvents. | A3 coupling or hydroamination in water or under solvent-free conditions. beilstein-journals.orgbeilstein-journals.org |

| Energy Efficiency | Reactions at ambient temperature and pressure. | Unsupported nanoporous gold catalyst for hydroamination at room temperature. rsc.org |

| Use of Renewable Feedstocks | Using biologically derived starting materials. | Biocatalytic synthesis using engineered microorganisms. uva.nl |

| Catalysis (vs. Stoichiometric Reagents) | Use of recyclable, non-toxic catalysts. | Heterogeneous catalysts (e.g., AuNPore) or earth-abundant metal catalysts (e.g., Ti, Cu). mit.eduubc.carsc.org |

This table summarizes the application of green chemistry principles to the synthesis of amines, including potential routes to this compound.

By integrating these sustainable strategies, the synthesis of this compound and other valuable chemical intermediates can be achieved with a significantly reduced environmental footprint.

Chemical Reactivity and Functionalization of 7 Octyn 1 Amine

Reactions of the Terminal Alkyne Moiety

The terminal alkyne group in 7-octyn-1-amine is a versatile functional group that can participate in various cycloaddition reactions, providing a pathway to the synthesis of heterocyclic compounds.

Cycloaddition Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction that forms 1,2,3-triazoles from a terminal alkyne and an azide (B81097). The terminal alkyne of this compound can readily participate in this reaction. A specific application of this compound in a CuAAC reaction is documented in the synthesis of conjugates for glucose sensing proteins. In this process, this compound was reacted with an azide derivative under standard CuAAC conditions, employing a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate system, along with the accelerating ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) . This demonstrates the utility of this compound as a building block in the construction of more complex molecules via the CuAAC reaction.

Interactive Data Table: Example of a CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 Precursor | Catalyst System | Product |

| This compound | 4-chloro-7-nitrobenzofurazane | CuSO₄·5H₂O, Sodium Ascorbate, THPTA | 4-nitro-N-oct-7-ynyl-2,1,3-benzoxadiazol-7-amine |

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This is followed by the coordination of the azide to the copper center, a cyclization step to form a six-membered metallacycle, and subsequent rearomatization to yield the stable 1,4-disubstituted triazole product. The reaction rate is significantly accelerated by the copper catalyst, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.

Kinetic studies on the CuAAC reaction have shown that the rate can be influenced by various factors, including the nature of the reactants, the solvent, and the ligand used to stabilize the copper(I) catalyst. While specific kinetic data for the reaction of this compound is not extensively documented, studies on similar terminal alkynes indicate that the reaction rate is typically first order in both the azide and the copper catalyst. The presence of the primary amine in this compound could potentially influence the reaction kinetics by coordinating to the copper catalyst.

The choice of catalyst system has a profound impact on the outcome of the azide-alkyne cycloaddition.

Copper(I) Species: The most common catalysts for CuAAC are copper(I) salts, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The efficiency of the catalysis is often enhanced by the use of ligands that stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. The use of CuSO₄·5H₂O, sodium ascorbate, and the ligand THPTA in the reaction with this compound is a testament to the effectiveness of this type of catalyst system .

Cp*Ru Complexes: Pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes are known to catalyze the azide-alkyne cycloaddition to selectively produce 1,5-disubstituted 1,2,3-triazoles, a reaction often referred to as RuAAC. organic-chemistry.orgnih.govnih.gov This is in contrast to the 1,4-regioselectivity observed with copper catalysts. While there are no specific studies detailing the use of CpRu complexes with this compound, it is expected that the terminal alkyne of this molecule would be a suitable substrate for RuAAC, leading to the formation of the corresponding 1,5-disubstituted triazole. The reaction mechanism for RuAAC is proposed to proceed through a distinct pathway involving an oxidative coupling of the azide and alkyne to a ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.orgnih.gov

The regioselectivity of the azide-alkyne cycloaddition is primarily dictated by the metal catalyst employed.

1,4-disubstituted triazoles: The copper-catalyzed reaction (CuAAC) almost exclusively yields the 1,4-disubstituted regioisomer. rsc.org This high regioselectivity is a key feature of the CuAAC reaction and is a result of the stepwise mechanism involving a copper acetylide intermediate. nih.gov For this compound, this would result in the formation of a triazole where the substituent from the azide is at the 1-position and the hexylamine chain of this compound is at the 4-position of the triazole ring.

1,5-disubstituted triazoles: In contrast, the use of ruthenium catalysts, such as CpRuCl(PPh₃)₂, leads to the formation of the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.govnih.gov This alternative regioselectivity provided by RuAAC is highly valuable as it allows for the synthesis of a different class of triazole isomers from the same starting materials. While not specifically demonstrated for this compound, its terminal alkyne functionality suggests it would follow this established reactivity pattern.

Interactive Data Table: Catalyst Effect on Regioselectivity

| Catalyst System | Predominant Product |

| Copper(I) | 1,4-disubstituted triazole |

| CpRu complexes | 1,5-disubstituted triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high ring strain of a cyclic alkyne to achieve rapid reaction rates at physiological temperatures. The driving force for this reaction is the release of this ring strain upon the formation of the triazole ring.

This compound, being a linear, unstrained alkyne, is not a suitable substrate for SPAAC. The reaction requires a strained cycloalkyne, such as a cyclooctyne derivative, to proceed at a significant rate without a catalyst. iris-biotech.de Therefore, the terminal alkyne of this compound would not be expected to react with azides under SPAAC conditions.

Table of Chemical Compounds

| Compound Name |

| This compound |

| Copper(II) sulfate pentahydrate |

| Sodium ascorbate |

| Tris(3-hydroxypropyltriazolylmethyl)amine |

| 4-chloro-7-nitrobenzofurazane |

| 4-nitro-N-oct-7-ynyl-2,1,3-benzoxadiazol-7-amine |

| Pentamethylcyclopentadienyl ruthenium chloride |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Bioorthogonality and Catalyst-Free Reactions

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net A cornerstone of bioorthogonal chemistry is the 1,3-dipolar cycloaddition between an azide and an alkyne. The most prominent catalyst-free version of this reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). enamine.net

SPAAC relies on the high ring strain of cyclooctynes (typically 18 kcal/mol) to lower the activation energy of the cycloaddition with azides, allowing the reaction to proceed at physiological temperatures without the need for a toxic metal catalyst. researchgate.netenamine.net This makes it a truly bioorthogonal process. Common cyclooctynes used in SPAAC include bicyclononyne (BCN) and dibenzocyclooctyne (DBCO). enamine.net

This compound, as a linear terminal alkyne, lacks the ring strain necessary to drive the reaction forward at a significant rate under biological conditions without a catalyst. enamine.net While the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne like this compound can occur, it typically requires elevated temperatures or, more commonly, catalysis (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC), which is not considered bioorthogonal due to the cytotoxicity of the copper catalyst. synthical.comrsc.org Therefore, while the alkyne group of this compound is a handle for cycloaddition reactions, its participation in truly catalyst-free, bioorthogonal reactions is limited compared to its strained cyclic counterparts.

| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-Alkyne Cycloaddition with this compound |

| Alkyne Type | Strained Cyclooctyne | Linear Terminal Alkyne |

| Driving Force | Release of Ring Strain | Thermal Energy or Catalysis |

| Catalyst-Free? | Yes, under physiological conditions | No, requires high temperature or catalyst |

| Bioorthogonal? | Yes | Only with catalysis (e.g., CuAAC), which has toxicity concerns |

Other 1,3-Dipolar Cycloadditions

Beyond reactions with azides, the terminal alkyne of this compound can serve as a dipolarophile in other 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. wikipedia.org These reactions are a powerful tool in synthetic organic chemistry.

Nitrile Oxide-Alkyne Cycloaddition (NOAC): The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne is a well-established method for the synthesis of isoxazoles. maynoothuniversity.ie This reaction can often be performed under mild, catalyst-free conditions and tends to be highly regioselective, particularly with terminal alkynes like this compound. maynoothuniversity.iemaynoothuniversity.ie The in situ generation of the nitrile oxide from precursors such as oximes or hydroxamoyl chlorides is a common strategy. maynoothuniversity.ie The cycloaddition of this compound with a nitrile oxide would be expected to yield a 3,5-disubstituted isoxazole, providing a robust method for heterocycle synthesis. mdpi.com

Diazoalkane-Alkyne Cycloaddition: Diazo compounds (R₂C=N⁺=N⁻) are another class of 1,3-dipoles that react with alkynes to form pyrazoles. frontiersin.org The reactivity of diazo compounds in these cycloadditions can be tuned based on their substituents. rsc.org The reaction of a diazoalkane, such as diazomethane, with the terminal alkyne of this compound would lead to the formation of a pyrazole derivative. While some diazo-alkyne cycloadditions require catalysis, strain-promoted variants with cyclooctynes have been shown to be extremely fast and catalyst-free. rsc.orgresearchgate.net For a terminal alkyne like this compound, the reaction conditions would depend on the specific diazo compound used. nih.gov

| 1,3-Dipole | Dipolarophile | Heterocyclic Product | Conditions |

| Nitrile Oxide | This compound | Isoxazole | Often catalyst-free, mild temperatures |

| Diazoalkane | This compound | Pyrazole | Varies (thermal or catalyzed) |

Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of this compound can undergo nucleophilic addition, particularly when the alkyne is "activated." However, this compound contains an unactivated terminal alkyne, which means it lacks an adjacent electron-withdrawing group. Consequently, nucleophilic additions are generally less facile and often require specific catalysts or radical initiation. acs.orgnih.gov

The amino-yne reaction is the nucleophilic addition of an amine to an alkyne. For this reaction to proceed spontaneously, it typically requires an activated, electron-deficient alkyne (e.g., a propiolate ester). acs.org The addition of an amine to an unactivated terminal alkyne like that in this compound is generally a difficult transformation that does not proceed under mild, catalyst-free conditions. The primary amine within the this compound molecule itself does not readily add to its own alkyne group. Intermolecular additions of other amines would require harsh conditions or specific transition metal catalysis to proceed. libretexts.orgyoutube.com

The addition of a thiol to the alkyne of this compound, known as a thiol-yne reaction or alkyne hydrothiolation, is a more feasible transformation. wikipedia.org This reaction can proceed via two main pathways:

Radical Thiol-yne Addition: This is the most common pathway for unactivated alkynes. The reaction is typically initiated by UV light or a radical initiator (e.g., AIBN). It proceeds through a free-radical chain mechanism, resulting in an anti-Markovnikov addition of the thiol across the triple bond to form a vinyl sulfide. wikipedia.org A second addition of a thiol radical can occur, leading to a 1,2-dithioether. rsc.org

Catalyzed Thiol-yne Addition: Various transition metals can catalyze the hydrothiolation of alkynes. Catalysts based on rhodium, iridium, and gold have been reported for this transformation. wikipedia.org Base catalysis, for instance with cesium carbonate, has also been shown to be effective. wikipedia.org These catalyzed reactions can offer control over the regioselectivity and stereoselectivity of the resulting vinyl sulfide. nih.gov

The nucleophilic addition of an alcohol to an unactivated alkyne (hydroxyl-yne reaction) is generally an inefficient process. acs.orgnih.gov While organobase-catalyzed hydroxyl-yne reactions have been developed for click polymerization, these systems rely on ester-activated alkynes. rsc.orgresearchgate.net For an unactivated alkyne like that in this compound, direct addition of an alcohol requires specific and often harsh catalytic conditions, such as mercury salts or other strong Lewis acids, which are not in line with modern green chemistry principles.

| Nucleophile | Substrate Alkyne | Product | Typical Conditions |

| Amine | Unactivated (e.g., this compound) | Enamine (after tautomerization) | Difficult; requires specific catalysis |

| Thiol | Unactivated (e.g., this compound) | Vinyl Sulfide | Radical initiation (UV, AIBN) or transition metal catalysis |

| Alcohol | Unactivated (e.g., this compound) | Vinyl Ether (after tautomerization) | Difficult; requires harsh catalysis |

Transition Metal-Catalyzed Alkyne Functionalization

The terminal alkyne of this compound is an excellent substrate for a wide variety of transition metal-catalyzed reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful and widely used reactions for terminal alkynes is the Sonogashira coupling . organic-chemistry.org This cross-coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt (co-catalyst), in the presence of an amine base. wikipedia.orglibretexts.org The reaction is highly efficient for creating C(sp²)-C(sp) bonds. nih.gov When this compound is used as the alkyne component, it can be coupled with a wide range of aryl or vinyl halides to produce disubstituted alkynes bearing the aminopropyl chain. Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues related to the copper co-catalyst. nih.govcetjournal.it

Beyond the Sonogashira coupling, other transition metals can be used to functionalize the alkyne of this compound. For example, rhodium-catalyzed reactions can facilitate various transformations, including C-C bond reconstructions when reacted with other unsaturated systems. rsc.org Gold and platinum catalysts are known to mediate hydration and other nucleophilic additions to alkynes. These catalytic systems open up a vast chemical space for the derivatization of this compound, making it a versatile precursor for complex molecules in pharmaceuticals and materials science.

| Reaction Name | Reactants | Catalysts | Product Type |

| Sonogashira Coupling | This compound + Aryl/Vinyl Halide | Palladium complex, Copper(I) salt, Amine base | Disubstituted Alkyne |

| Alkyne Hydration | This compound + H₂O | Gold or Mercury catalyst | Methyl Ketone (via enol) |

| Cycloadditions | This compound + Unsaturated partner | Rhodium or other transition metals | Various cyclic/polycyclic structures |

Hydroamination Reactions with Alkynes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds such as imines and enamines. rsc.org The primary amine group of this compound can react with alkynes, and its own alkyne group can be a substrate for other amines.

In intermolecular hydroamination, this compound can react with another alkyne molecule in the presence of a suitable catalyst. nih.gov This process involves the addition of the N-H bond of the primary amine across the triple bond of an external alkyne. Transition-metal catalysts are typically required to overcome the high activation energy of this transformation. thieme.de The reaction is a direct method for forming C-N bonds and producing more complex enamines or imines, which are valuable intermediates in organic synthesis. rsc.org Catalyst systems based on transition metals facilitate this addition, which might otherwise require harsh reaction conditions. nih.gov

The structure of this compound, with an amine and an alkyne in the same molecule, makes it an ideal substrate for intramolecular hydroamination. This reaction, often referred to as hydroamination/cyclization, leads to the formation of cyclic imines. For instance, titanium-based catalysts like Cp2TiMe2 have been shown to be effective for the intramolecular hydroamination of aminoalkynes, resulting in five- and six-membered cyclic products. researchgate.net The resulting cyclic imines can be subsequently reduced to form saturated cyclic amines, which are common structural motifs in biologically active compounds.

A critical aspect of the hydroamination of terminal alkynes, such as the one present in this compound, is controlling the regioselectivity of the addition. The reaction can yield two possible regioisomers:

Markovnikov product: The nitrogen atom adds to the more substituted carbon of the alkyne.

Anti-Markovnikov product: The nitrogen atom adds to the less substituted, terminal carbon of the alkyne.

Generally, Markovnikov addition is the favored pathway. nih.gov However, achieving anti-Markovnikov selectivity is a significant challenge in synthetic chemistry, as it allows for the synthesis of linear enamines or imines from terminal alkynes. nih.govnih.govuab.cat The development of specific catalytic systems is crucial for directing the regioselectivity toward the desired anti-Markovnikov product. acs.org The choice of catalyst and reaction conditions determines which isomer is formed, with the anti-Markovnikov pathway often requiring specialized catalysts designed to favor the attack of the amine at the terminal carbon. thieme.denih.gov

The success of hydroamination reactions heavily relies on the catalyst. A variety of metal-based systems have been developed to catalyze the addition of amines to alkynes.

Organolithium and other alkali metals: Early methods for hydroamination utilized alkali metals. For instance, cesium hydroxide has been shown to catalyze the addition of secondary amines to phenylacetylene. nih.gov

Zirconium Catalysts (e.g., Zr(NMe2)4): Group 4 metal complexes are effective catalysts. A system generated in situ from Zr(NMe2)4 and a sulfonamide additive can catalyze the intermolecular hydroamination of both internal and terminal alkynes with primary amines. researchgate.net The steric and electronic properties of the ligands on the zirconium center are crucial for catalytic activity and selectivity. researchgate.net

Rhodium Catalysts: Chiral rhodium(III) cyclopentadienyl complexes have been employed as efficient catalysts for atroposelective hydroamination of sterically hindered alkynes, demonstrating excellent regio- and enantioselectivity. nih.gov These catalysts often operate through mechanisms involving the formation of organorhodium intermediates. nih.gov

Lanthanides and other metals: Catalysts derived from lanthanides and other early transition metals have also shown significant activity for hydroamination. nih.gov Tantalum imido complexes, for example, have been found to be effective catalysts for the hydroamination of internal and terminal alkynes. nih.gov

Below is a summary of various catalyst systems used in alkyne hydroamination.

| Catalyst Type | Metal Center | Typical Substrates | Key Features |

| Organometallic | Li, Cs | Alkynes | Early examples, often require harsh conditions. nih.gov |

| Group 4 Complexes | Zr, Ti | Internal and Terminal Alkynes | Often involves metal-imido intermediates; ligand design is critical. researchgate.netnih.gov |

| Late Transition Metals | Rh, Au | Alkynes | High efficiency and selectivity; can be tuned for asymmetric synthesis. nih.govfrontiersin.org |

| Lanthanide Complexes | Lanthanides | Alkynes | Show significant catalytic activity. nih.gov |

Cross-Coupling Reactions

The functional groups of this compound allow it to participate in various cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

Amine-based Coupling: The primary amine group can be a coupling partner in reactions like Buchwald-Hartwig amination for the formation of C-N bonds with aryl halides. More recent developments have explored the formal cross-coupling of alkyl amines with carboxylic acids to form C(sp³)–C(sp²) bonds, using nickel-catalyzed reductive coupling conditions after pre-activation of the functional groups. researchgate.netchemrxiv.org

Alkyne-based Coupling: The terminal alkyne is a classic substrate for a range of powerful cross-coupling reactions. In Sonogashira coupling, it can react with aryl or vinyl halides in the presence of palladium and copper catalysts to form a new C(sp)–C(sp²) bond. This is a fundamental transformation for constructing complex molecular architectures.

Other Alkyne Functionalizations

Beyond hydroamination and cross-coupling, the terminal alkyne of this compound is susceptible to a variety of other functionalization reactions.

Cyclization: As mentioned under intramolecular hydroamination, the molecule can undergo cyclization to form heterocyclic compounds, a key strategy in the synthesis of nitrogen-containing natural products and pharmaceuticals. researchgate.net

Hydrogenation: The carbon-carbon triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will yield the corresponding cis-alkene, (Z)-oct-7-en-1-amine. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) will reduce the alkyne to a fully saturated alkyl chain, yielding octylamine. nih.gov The selective hydrogenation of alkynes in the presence of alkenes is a well-established process, with catalysts designed to favor alkyne reduction. acs.org

Halogen Addition: The alkyne can react with halogens such as bromine (Br₂) or chlorine (Cl₂). The addition of one equivalent of a halogen will produce the dihaloalkene, 7,8-dihalo-oct-7-en-1-amine. The addition of a second equivalent will result in the formation of the tetrahaloalkane, 7,7,8,8-tetrahalooctan-1-amine.

: Reactions of the Primary Amine Moiety

The reactivity of this compound is characterized by its two primary functional groups: the terminal alkyne and the primary amine. The primary amine moiety, in particular, serves as a versatile handle for a wide array of chemical transformations, owing to the nucleophilicity of the nitrogen atom's lone pair of electrons. This section focuses exclusively on the reactions involving the primary amine group.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to participate in nucleophilic substitution reactions. chemrevise.org A common example is the alkylation of the amine with alkyl halides through an SN2 mechanism. libretexts.orgmsu.edu In this reaction, the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.

This direct alkylation, however, is often difficult to control. masterorganicchemistry.com The primary amine product, N-alkyl-7-octyn-1-amine, is itself a nucleophile and can react further with the alkyl halide to produce a secondary amine. youtube.com This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts, resulting in a mixture of products. chemrevise.orgyoutube.com

To favor the formation of the primary amine, a large excess of the amine reactant (in this case, this compound) can be used. libretexts.orgmsu.edu

| Reactant | Product Stage | Product Structure | Product Name |

|---|---|---|---|

| This compound + R-X | Primary Substitution | C₈H₁₃-NH-R | N-alkyl-7-octyn-1-amine (Secondary Amine) |

| N-alkyl-7-octyn-1-amine + R-X | Secondary Substitution | C₈H₁₃-NR₂ | N,N-dialkyl-7-octyn-1-amine (Tertiary Amine) |

| N,N-dialkyl-7-octyn-1-amine + R-X | Tertiary Substitution | [C₈H₁₃-NR₃]⁺X⁻ | N,N,N-trialkyl-7-octynylammonium halide (Quaternary Ammonium Salt) |

Acylation Reactions

This compound readily reacts with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. chemrevise.orglibretexts.org This nucleophilic acyl substitution is a common and efficient method for modifying primary amines. The reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct (e.g., HCl) generated. libretexts.org

Unlike alkylation, acylation is easily controlled and does not proceed to over-acylation. Once the N-(7-octynyl)amide is formed, the nitrogen lone pair becomes delocalized by conjugation with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine and preventing further reaction. libretexts.org

| Acylating Agent | Product | General Reaction |

|---|---|---|

| Acetyl chloride | N-(7-octynyl)acetamide | This compound + Acylating Agent → N-(7-octynyl)amide + Byproduct |

| Acetic anhydride | N-(7-octynyl)acetamide | |

| Benzoyl chloride | N-(7-octynyl)benzamide | This compound + Benzoyl chloride → N-(7-octynyl)benzamide + HCl |

Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly versatile method for synthesizing secondary and tertiary amines from primary amines like this compound. wikipedia.orgorganicchemistrytutor.com The process involves a two-step sequence that is often performed in a single pot. wikipedia.org

First, this compound reacts with an aldehyde or a ketone to form an intermediate imine (or Schiff base) through nucleophilic addition followed by dehydration. masterorganicchemistry.comopenstax.orglibretexts.org This imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine C=N bond without reducing the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the over-alkylation issues associated with direct alkylation using alkyl halides. masterorganicchemistry.com

| Carbonyl Compound | Intermediate | Final Product (Secondary Amine) |

|---|---|---|

| Formaldehyde | N-(7-octynyl)methanimine | N-methyl-7-octyn-1-amine |

| Acetone | N-(7-octynyl)propan-2-imine | N-isopropyl-7-octyn-1-amine |

| Cyclohexanone | N-(7-octynyl)cyclohexan-1-imine | N-cyclohexyl-7-octyn-1-amine |

Oxidation Reactions to Amides or Nitriles

The primary amine group can undergo oxidation to form amides or nitriles, although this often requires specific catalytic systems. The direct aerobic oxidation of primary amines to amides can be achieved using heterogeneous catalysts like ruthenium or manganese oxides, though these methods may require high temperatures and pressures. rsc.org Homogeneous catalysts have also been developed for this transformation under milder conditions. rsc.org

Alternatively, primary amines can be oxidized to nitriles. This transformation, often proceeding through an imine intermediate, can be accomplished using various methods, including transition-metal catalysis and electrochemical oxidation. researchgate.netresearchgate.netacs.org For example, ruthenium and nickel complexes have been shown to be effective catalysts for the dehydrogenation of primary amines to nitriles. researchgate.netsemanticscholar.org Electrochemical methods on NiOOH electrodes offer a green alternative to chemical oxidants for converting primary amines to nitriles. researchgate.netresearchgate.netacs.org

Reduction Reactions to Saturated Amines

While the primary amine group itself is in a reduced state and is not typically subject to further reduction, the term "reduction to saturated amines" in the context of this compound refers to the chemical reduction of the alkyne moiety. The carbon-carbon triple bond can be fully saturated to a single bond through catalytic hydrogenation.

This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction converts the alkyne group into an alkane, yielding the corresponding saturated primary amine, octan-1-amine. This transformation allows for the synthesis of the saturated analogue while preserving the primary amine functionality.

Formation of Imine Derivatives

The reaction of this compound with aldehydes or ketones yields imine derivatives, also known as Schiff bases. libretexts.orglibretexts.orgmasterorganicchemistry.com This condensation reaction is acid-catalyzed and reversible, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com

The formation of imines is generally most efficient under mildly acidic conditions (pH ~5). libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org Imines are important intermediates in organic synthesis, notably in the reductive amination pathway to produce more substituted amines. masterorganicchemistry.com

| This compound | Carbonyl Compound | Imine Product (Schiff Base) |

|---|---|---|

| H₂N-(CH₂)₆-C≡CH | Benzaldehyde | N-benzylidene-7-octyn-1-amine |

| H₂N-(CH₂)₆-C≡CH | 2-Butanone | N-(sec-butylidene)-7-octyn-1-amine |

| H₂N-(CH₂)₆-C≡CH | Propanal | N-propylidene-7-octyn-1-amine |

Functional Group Interconversions

One common transformation of the primary amine is its conversion into an amide. This is typically achieved through acylation with an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction is generally high-yielding and allows for the introduction of a wide array of substituents. Another important interconversion is the transformation of the amine into a sulfonamide by reaction with a sulfonyl chloride.

The terminal alkyne can also undergo several useful interconversions. For instance, it can be hydrated to form a methyl ketone under acidic conditions with a mercury catalyst. Alternatively, hydroboration-oxidation provides the corresponding aldehyde. The terminal alkyne can also be converted to a 1,2,3-triazole via cycloaddition reactions.

Table 1: Plausible Functional Group Interconversions of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Primary Amine (-NH₂) | Acyl chloride, base | Amide (-NHCOR) |

| Primary Amine (-NH₂) | Sulfonyl chloride, base | Sulfonamide (-NHSO₂R) |

| Primary Amine (-NH₂) | 1,4-Dicarbonyl compound, acid/heat | Substituted Pyrrole |

| Terminal Alkyne (-C≡CH) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone (-COCH₃) |

| Terminal Alkyne (-C≡CH) | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde (-CHO) |

| Terminal Alkyne (-C≡CH) | Organic azide, Cu(I) catalyst | 1,2,3-Triazole |

Dual Functionalization Strategies

The presence of two distinct and reactive functional groups in this compound opens up possibilities for dual functionalization, where both the alkyne and the amine are modified in a controlled manner. This can be achieved through strategies that exploit the orthogonal reactivity of the two groups or through chemoselective modifications.

Orthogonal Reactivity of Alkyne and Amine Groups

Orthogonal reactivity refers to the ability to selectively address one functional group in a molecule without affecting another. In the context of this compound, the amine and alkyne groups exhibit classic orthogonal reactivity. The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation with carbonyl compounds. In contrast, the terminal alkyne is susceptible to reactions like cycloadditions (e.g., "click chemistry"), hydrosilylation, and Sonogashira coupling.

This orthogonality allows for a stepwise functionalization approach. For instance, the amine can first be protected or functionalized, and then the alkyne can be modified, or vice versa. A common strategy involves the protection of the amine group, for example as a carbamate (e.g., Boc or Cbz), which renders it non-nucleophilic. The alkyne can then be subjected to various transformations without interference from the protected amine. Subsequent deprotection of the amine reveals the free amino group for further functionalization.

A prime example of exploiting this orthogonal reactivity is the use of this compound in "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. The amine group of this compound does not interfere with this reaction, allowing for the selective modification of the alkyne terminus. The resulting amino-triazole can then be further functionalized at the amine position.

Chemoselective Modifications

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. In this compound, it is possible to achieve chemoselective modifications by choosing reagents and reaction conditions that favor reaction at either the amine or the alkyne.

For example, N-acylation of the amine can be achieved chemoselectively in the presence of the alkyne by using standard acylating agents under basic conditions. The alkyne remains unreacted under these conditions. Conversely, reactions that are specific to terminal alkynes, such as the Sonogashira coupling with an aryl halide in the presence of a palladium and copper catalyst, can be performed without affecting the primary amine.

Table 2: Examples of Orthogonal and Chemoselective Reactions on this compound

| Reaction Type | Target Functional Group | Reagents and Conditions | Resulting Structure |

| Orthogonal (Amine Protection) | Amine | Boc₂O, base | N-Boc-7-octyn-1-amine |

| Alkyne (on protected intermediate) | R-N₃, CuSO₄, sodium ascorbate | N-Boc protected amino-triazole | |

| Chemoselective (N-Acylation) | Amine | Acetyl chloride, Et₃N | N-acetyl-7-octyn-1-amine |

| Chemoselective (Sonogashira Coupling) | Alkyne | Ar-I, Pd(PPh₃)₄, CuI, base | 7-Aryl-7-octyn-1-amine |

Applications in Advanced Chemical Synthesis

Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic amine and a reactive alkyne group makes 7-Octyn-1-amine a sought-after precursor in multi-step synthetic sequences. biosynth.comlibretexts.orgcymitquimica.com

Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of complex drug molecules often requires specialized intermediates. This compound and its derivatives are utilized in the creation of such intermediates. biosynth.comechemi.com For instance, the related compound 7-octyn-1-ol (B141416) is a known intermediate in the synthesis of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, which are relevant in pharmacological research. The amine functionality of this compound provides a handle for introducing nitrogen-containing moieties, a common feature in many active pharmaceutical ingredients.

Natural Product Synthesis

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. sci-hub.se Compounds with dual functionality, like this compound, are valuable in this field. The alkyne group can participate in various coupling reactions, such as the Sonogashira coupling, which is a powerful tool for constructing carbon-carbon bonds in natural product synthesis. acs.org The amine group allows for the introduction of nitrogen, a key element in many biologically active natural products like alkaloids. sci-hub.se For example, the related compound 7-octyn-1-ol has been used in the synthesis of the sex pheromone of the citrus leafminer. echemi.com

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. srdorganics.comnahrainuniv.edu.iq The amine and alkyne functionalities of this compound can be strategically employed to construct a variety of heterocyclic rings. srdorganics.com The amine can act as a nucleophile in cyclization reactions, while the alkyne can undergo cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes terminal alkynes to form triazoles, a class of heterocyclic compounds with broad applications. tcichemicals.com

Polymer Chemistry and Materials Science

The unique chemical reactivity of this compound also extends to the realm of polymer chemistry and materials science, where it contributes to the synthesis of novel polymers with tailored properties. chemscene.comacs.org

Synthesis of Functional Polymers

Functional polymers, which possess specific reactive groups, are in high demand for a wide range of applications. acs.orgnih.gov this compound can be incorporated into polymer structures to introduce both alkyne and amine functionalities. acs.org These functional groups can then be used for post-polymerization modifications, allowing for the creation of materials with customized properties. nih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. tcichemicals.com The thiol-yne reaction, a type of click reaction, involves the addition of a thiol to an alkyne. wikipedia.org This reaction can be used to form polymers, and when conducted in a suspension polymerization format, it can produce functional polymer particles. acs.org

In thiol-yne polymerization, a monomer containing an alkyne group, such as a derivative of this compound, can react with a dithiol monomer in a step-growth manner. rsc.orgnih.gov This process, often initiated by radicals, leads to the formation of a cross-linked polymer network. nih.gov The efficiency and orthogonality of the thiol-yne reaction make it a powerful tool for creating well-defined polymer architectures. rsc.org The use of functional monomers allows for the incorporation of specific chemical handles throughout the polymer matrix, which can be used for subsequent derivatization. researchgate.net

Polymer Functionalization via Alkyne and Amine Reactivity

The dual functionality of this compound is particularly advantageous in polymer chemistry, enabling the synthesis of polymers with tailored properties. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and mild reaction conditions. medchemexpress.com This allows for the straightforward introduction of various functionalities into a polymer backbone. Simultaneously, the primary amine group provides a site for a different set of chemical transformations, such as amidation or imine formation, offering another layer of functionalization. rsc.orggoogle.com

This orthogonal reactivity is crucial for creating well-defined, multifunctional polymers. For instance, a polymer backbone can be assembled or modified using the alkyne group, while the amine group can be used for subsequent conjugation of biomolecules, drugs, or other moieties to impart specific biological or material properties. This approach has been utilized in the development of amine-functionalized polymers for various applications. google.com

Advanced Materials Production

The incorporation of this compound into material structures can significantly influence their final properties. The ability to form both covalent and non-covalent interactions through its functional groups is key to its utility. For example, the amine group can form hydrogen bonds and participate in electrostatic interactions, which can be crucial for the self-assembly and mechanical properties of materials.

In one study, a trehalose-pentaethylenehexamine glycopolymer was end-capped with various functional groups, including an octynyl group, to evaluate the effects on plasmid DNA delivery. nih.gov The presence of the octynyl group, along with other functionalities, was shown to influence polyplex internalization and transfection efficiency, highlighting the role of such terminal modifications in the performance of advanced materials for biomedical applications. nih.gov

Nanomaterials and Drug Delivery Systems

In the realm of nanotechnology, this compound and similar bifunctional molecules are instrumental in the surface modification of nanoparticles and the construction of sophisticated drug delivery systems. The alkyne group provides a reliable anchor for attaching targeting ligands, imaging agents, or therapeutic payloads via click chemistry. acs.org The amine group can enhance water solubility, facilitate cell penetration, or serve as a point of attachment for pH-responsive elements.

Research has shown that the functionalization of polymer end-groups with moieties like alkynes can have a significant impact on the biological delivery efficiency of systems designed for plasmid DNA delivery. nih.gov This demonstrates the potential of using molecules like this compound to fine-tune the properties of nanomaterials for improved performance in drug delivery applications.

Supramolecular Chemistry

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are well-served by the characteristics of this compound.

Self-Assembly Processes

The amine group of this compound can readily participate in hydrogen bonding, a fundamental interaction driving self-assembly processes. unipd.it This can lead to the formation of well-ordered structures such as monolayers on surfaces. rsc.org The terminal alkyne offers a site for further chemical reactions within these self-assembled systems, allowing for the creation of complex, functional surfaces. The interplay between the hydrophilic amine head and the hydrophobic alkyl chain can also drive the formation of micelles or vesicles in aqueous environments, a process influenced by the specific nature of the self-assembling molecules. researchgate.net

Host-Guest Chemistry

In host-guest chemistry, a host molecule selectively binds a guest molecule. While direct research on this compound in specific host-guest systems is not prevalent, its structural motifs are relevant. For instance, computational studies have investigated the binding selectivity of pillar d-nb.infoarene hosts with guests like 1,7-octadiyne (B1345467), which shares the C8 alkyne backbone. researchgate.net The amine functionality in this compound could introduce additional binding interactions, such as hydrogen bonding, with appropriate host molecules, potentially leading to stronger and more selective binding. The formation of coordination cages through the self-assembly of metal ions and organic ligands, which can encapsulate guest molecules, often involves amine functionalities on the ligands. acs.org

Catalysis

The amine and alkyne groups of this compound allow it to play a role in various catalytic processes, either as a ligand, a substrate, or a component of a catalytic system.

The primary amine can act as a ligand for transition metal catalysts, influencing their activity and selectivity. rsc.org Amines are known to be effective in various catalytic reactions, including hydroamination. d-nb.info For instance, the intramolecular hydroamination of aminoalkenes can be catalyzed by metal complexes. d-nb.info Furthermore, combinations of amine and transition metal catalysis represent a powerful strategy in cooperative catalysis for the synthesis of complex heterocyclic compounds. chim.it

The alkyne group can also participate in a wide range of metal-catalyzed transformations. For example, rhodium complexes have been used to catalyze the hydroamination of 1-octyne (B150090) with amines. d-nb.info The dual functionality of this compound makes it a substrate of interest in cascade reactions, where multiple transformations occur in a single pot. For example, the amination of alcohols can be achieved through a hydrogen-borrowing cascade using a transaminase. acs.org

Precursors for Catalytic Ligands

The development of novel ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. This compound serves as a versatile precursor for the synthesis of custom-designed ligands, primarily due to the distinct reactivity of its two functional groups.

The primary amine group can be readily transformed into a variety of other functionalities, such as amides, imines, or secondary/tertiary amines, through well-established synthetic protocols. These transformations are crucial for creating ligands with specific steric and electronic properties. For instance, the amine can be reacted with phosphorus-containing electrophiles to generate phosphine-amine ligands, which are a prominent class of ligands in transition-metal catalysis.

The terminal alkyne group offers a reactive handle for further functionalization or for creating multidentate ligands. One of the most powerful methods for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgacs.orgchemie-brunschwig.ch This reaction allows for the efficient and highly selective formation of a stable triazole ring by reacting the alkyne with an azide-containing molecule. This strategy can be employed to link this compound derivatives to other ligand fragments, effectively creating bidentate or multidentate ligand architectures. mdpi.com

For example, a synthetic strategy could involve first modifying the amine group of this compound and then using the alkyne to "click" the resulting molecule onto another coordinating moiety. This modular approach allows for the rapid generation of a library of diverse ligands for screening in various catalytic applications. The synthesis of bidentate ligands is a key area where such precursors are valuable. sci-hub.ruresearchgate.netresearchgate.net

Table 1: Potential Ligand Synthesis Reactions Involving this compound Derivatives

| Reactant 1 (Derived from this compound) | Reactant 2 | Resulting Ligand Type | Potential Catalytic Application |

| Amide-alkyne | Azide-phosphine | Amide-triazole-phosphine | Cross-coupling reactions |

| Imine-alkyne | Azide-pyridine | Imine-triazole-pyridine | Hydrogenation, transfer hydrogenation |

| Secondary amine-alkyne | Azide-cyclopentadienyl | Amine-triazole-cyclopentadienyl | Metathesis, polymerization |

The synthesis of such ligands is critical for the development of catalysts for a wide range of organic transformations, including hydrogenation, carbon-carbon bond formation, and polymerization reactions. nih.gov The ability to systematically modify the ligand structure starting from a simple precursor like this compound is a significant advantage in the rational design of new and improved catalysts.

Incorporation into Polymer-Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports, particularly polymers, is a major focus in green chemistry and industrial process development. researchgate.net Polymer-supported catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.comiupac.org this compound is an excellent candidate for anchoring catalytic species onto polymer backbones due to its dual functionality.

The terminal alkyne group of this compound is particularly well-suited for covalent attachment to polymer supports that have been functionalized with azide (B81097) groups. The CuAAC "click" reaction provides a highly efficient and chemoselective method for this immobilization, forming a stable triazole linkage. researchgate.netnih.gov This approach allows for the precise control over the loading of the catalyst precursor onto the polymer.

Alternatively, the primary amine group can be used for immobilization. For instance, it can react with polymers containing electrophilic groups such as chloromethyl or epoxy functionalities. Once the this compound is tethered to the polymer, the now-pendant functional group (either the original alkyne or a modified amine) can be used to coordinate a metal center, thus generating a polymer-supported catalyst.

The general workflow for creating a polymer-supported catalyst using this compound could be as follows:

Polymer Functionalization: A suitable polymer (e.g., polystyrene, silica) is functionalized with a reactive group (e.g., azide). acs.org

Ligand Synthesis: this compound is optionally modified at the amine terminus to create a desired ligand structure.

Immobilization: The alkyne-containing ligand is attached to the azide-functionalized polymer via CuAAC.

Metallation: The polymer-supported ligand is treated with a metal precursor to form the final active catalyst.

This methodology allows for the creation of robust and recyclable catalytic systems. For example, palladium complexes supported on such polymers could be used for selective hydrogenation of alkynes or for cross-coupling reactions. researchgate.net The polymer matrix can also influence the catalyst's activity and selectivity by creating a specific microenvironment around the catalytic center. nih.gov

Table 2: Illustrative Scheme for Polymer-Supported Catalyst Synthesis

| Step | Description | Key Reagents/Components |

| 1 | Functionalization of Polymer Support | Polystyrene, Sodium Azide |

| 2 | Modification of this compound (Optional) | This compound, Acyl Chloride |

| 3 | Immobilization via Click Chemistry | Azide-functionalized Polystyrene, Alkyne-ligand, Cu(I) catalyst |

| 4 | Metallation of Supported Ligand | Polymer-supported ligand, Metal Salt (e.g., PdCl₂) |

The use of this compound as a linker and ligand precursor in polymer-supported catalysis represents a promising strategy for developing more sustainable and efficient chemical processes.

Applications in Biological and Biomedical Research

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. 7-Octyn-1-amine is well-suited for such strategies due to its dual functionality.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for labeling biomolecules due to its high efficiency, specificity, and biocompatibility. The terminal alkyne of this compound readily participates in these reactions.

In proteomics, the study of proteins, this compound can be used to introduce an alkyne handle onto proteins of interest. This is typically achieved by modifying the protein with a reagent that has been functionalized with this compound. Once the protein is "alkyne-tagged," it can be reacted with an azide-bearing reporter molecule, such as a fluorophore or a biotin tag, for visualization or purification. A patent has described the use of this compound in the synthesis of conjugates for pharmaceutical agents, highlighting its utility in creating biochemically relevant molecules. google.com

| Parameter | Description |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | Alkyne-modified protein (via this compound), Azide-tagged reporter |

| Product | Covalently labeled protein with a stable triazole linkage |

| Applications | Protein tracking, pull-down assays, fluorescent imaging |

Similar to proteomics, this compound can be utilized in nucleic acid research to introduce alkyne modifications into DNA or RNA. This can be accomplished by incorporating nucleotides that have been chemically modified with this compound during solid-phase synthesis or through enzymatic incorporation. These alkyne-modified nucleic acids can then be labeled with azide-containing probes for applications such as in situ hybridization, sequencing, and tracking of nucleic acid dynamics within cells.

| Modification Strategy | Description |

| Solid-Phase Synthesis | Incorporation of a this compound modified phosphoramidite during oligonucleotide synthesis. |

| Enzymatic Incorporation | Use of polymerases to incorporate nucleotides functionalized with this compound into a growing nucleic acid chain. |

| Post-synthetic Modification | Chemical reaction of a reactive site on the nucleic acid with this compound. |

Achieving site-selective modification of proteins is crucial for preserving their function and for creating well-defined protein conjugates. The amine group of this compound can be used to target specific amino acid residues on a protein surface. For instance, it can react with the carboxyl groups of aspartic or glutamic acid residues or with the N-terminus of a protein under specific conditions, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This introduces a terminal alkyne at a specific location, which can then be used for subsequent click reactions.

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction between the terminal alkyne of this compound and an azide (B81097) is a prime example of a bioorthogonal reaction. The development of such reactions is critical for studying biological processes in their native environment. The small size and relative inertness of the alkyne and azide groups in the cellular milieu make them ideal bioorthogonal partners.

The principles of bioorthogonal chemistry allow for the use of molecules like this compound for labeling biomolecules within living cells and even whole organisms. In a typical experiment, a biomolecule of interest is metabolically engineered to incorporate an azide group. Subsequently, a probe functionalized with this compound is introduced. The alkyne on the probe then reacts specifically with the azide-modified biomolecule, allowing for its visualization and study in a live setting. This approach has been used to image glycans, proteins, and lipids.

Labeling of Biomolecules via Click Chemistry

Drug Discovery and Medicinal Chemistry

The dual reactivity of this compound is leveraged in various stages of drug discovery, from the synthesis of core scaffolds to the development of novel therapeutic candidates aimed at a range of diseases.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the construction of advanced pharmaceutical compounds. nih.govpharmaceutical-technology.com The primary amine is readily functionalized through reactions such as acylation, sulfonylation, and reductive amination to introduce diverse structural motifs. Simultaneously, the terminal alkyne group is available for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This orthogonal reactivity allows medicinal chemists to build complex molecules with precise control, installing different functionalities at either end of the octynylamine backbone. This strategic approach is fundamental to creating novel molecular architectures for therapeutic applications. umich.edu

Combinatorial Library Synthesis for Lead Compound Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of molecules, known as chemical libraries, which can be screened for biological activity to identify promising "hit" or "lead" compounds. nih.govnih.govyoutube.com this compound is an ideal building block for such endeavors. nast.phiipseries.org

In a typical solid-phase synthesis scheme, the primary amine of this compound can be anchored to a resin support. The resin-bound molecule, with its alkyne group exposed, can then be subjected to a variety of reactants. For instance, using the CuAAC reaction, a diverse library of azides can be "clicked" onto the alkyne, generating a large array of triazole-containing compounds. This "one-bead-one-compound" approach allows for the systematic and rapid creation of thousands to millions of distinct molecules, significantly accelerating the initial stages of drug discovery. nih.gov